molecular formula C24H26N4O3S B2417859 3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide CAS No. 1115371-69-1

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide

Cat. No.: B2417859
CAS No.: 1115371-69-1
M. Wt: 450.56
InChI Key: ISJZFJRSZVWLTR-UHFFFAOYSA-N
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Description

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Biological Activity

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide is a complex organic compound that exhibits significant biological activity, particularly in the realms of antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3SC_{22}H_{24}N_4O_3S, with a molecular weight of approximately 420.52 g/mol. The compound features an imidazole ring, a butylbenzamide moiety, and a thioether linkage, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

Case Study: Antitumor Efficacy

A study evaluated the effects of various imidazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with imidazole structures demonstrated significant cytotoxicity, with IC50 values ranging from 0.85 μM to 6.75 μM across different assay formats (2D and 3D cultures) .

CompoundCell LineIC50 (μM) - 2DIC50 (μM) - 3D
3-(...)A5496.759.31
3-(...)HCC8276.2620.46
3-(...)NCI-H3586.4816.00

These findings suggest that the imidazole-containing compounds can effectively inhibit tumor cell proliferation.

Antimicrobial Activity

In addition to its antitumor properties, research has also explored the antimicrobial activity of related compounds. The antimicrobial efficacy was assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Antimicrobial Testing Results

The antimicrobial testing utilized broth microdilution methods following CLSI guidelines:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli<10
S. aureus<10

The results indicated that compounds related to this class exhibited promising antibacterial properties, suggesting their potential as therapeutic agents against bacterial infections .

The proposed mechanism of action for the antitumor activity of this compound involves its interaction with DNA. Studies have shown that similar compounds predominantly bind within the minor groove of AT-DNA, either as monomers or in higher-order aggregates. This binding disrupts DNA replication and transcription processes, leading to cell death .

Properties

IUPAC Name

3-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-3-4-12-25-23(31)19-6-5-7-21(15-19)28-14-13-26-24(28)32-16-22(30)27-20-10-8-18(9-11-20)17(2)29/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,25,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJZFJRSZVWLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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